molecular formula C13H19BrClN B2545158 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride CAS No. 1909306-53-1

1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride

Cat. No. B2545158
CAS RN: 1909306-53-1
M. Wt: 304.66
InChI Key: JKZBMDGSEHELJL-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule that contains a cyclohexane ring, which is a six-membered ring with single bonds. Attached to this ring is an amine group (-NH2) and a phenyl ring. The phenyl ring has a bromine atom and a methyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexane ring, a phenyl ring, and an amine group. The phenyl ring would have a bromine atom and a methyl group attached to it .

Scientific Research Applications

Synthesis and Characterization

The chemical compound 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride is involved in various synthesis processes and characterizations within the realm of organic chemistry. For instance, it plays a role in the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, which are evaluated as thermostabilizers for polypropylene, indicating its utility in enhancing the thermal stability of polymers (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

Structural Analysis

The compound has been a subject of structural analysis, as demonstrated in the study of trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol. The X-ray structure of this compound shows a trans isomer configuration with respect to the amino and hydroxy substituents in the cyclohexyl ring, providing insights into its stereochemistry and potential interactions (Hoffman et al., 2009).

Catalysis and Reaction Mechanisms

Further research into 1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride explores its role in catalysis and reaction mechanisms. For example, the compound is involved in the intramolecular bromo-amination of 1,4-cyclohexadiene aminal, showcasing its utility in the discrimination of olefins within the cyclohexane system and its application in asymmetric synthesis processes, such as the synthesis of (-)-gamma-lycorane (Fujioka et al., 2006).

Antimicrobial and Cytotoxic Activities

The compound also shows potential in the development of novel azetidine-2-one derivatives of 1H-benzimidazole with antimicrobial and cytotoxic activities. This research avenue indicates the compound's relevance in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications (Noolvi et al., 2014).

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN.ClH/c1-10-9-11(5-6-12(10)14)13(15)7-3-2-4-8-13;/h5-6,9H,2-4,7-8,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZBMDGSEHELJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCCCC2)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride

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